p38 MAP Kinase Inhibitor

Descripción general

Descripción

Los inhibidores de la quinasa de proteínas activada por mitógenos p38 (p38 MAPK) son una clase de compuestos que se dirigen a la vía p38 MAPK, que participa en diversos procesos celulares como la inflamación, la diferenciación celular y la apoptosis. La vía p38 MAPK se activa por estímulos de estrés, incluyendo citocinas, luz ultravioleta, choque térmico y choque osmótico. La inhibición de esta vía tiene potencial terapéutico en el tratamiento de enfermedades inflamatorias, trastornos neurodegenerativos y ciertos tipos de cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de inhibidores de p38 MAPK implica múltiples pasos, incluyendo la formación de estructuras centrales y la introducción de grupos funcionales que mejoran la afinidad y la especificidad de unión. Las rutas sintéticas comunes incluyen:

Formación de núcleos heterocíclicos: Muchos inhibidores de p38 MAPK contienen núcleos heterocíclicos como piridazinas, pirimidinas y quinolinas. Estos núcleos se sintetizan a través de reacciones de ciclización que implican precursores adecuados.

Funcionalización: Introducción de grupos funcionales como halógenos, hidroxilo y grupos amino para mejorar la afinidad de unión. Este paso a menudo implica sustitución nucleofílica, sustitución aromática electrófila y reacciones de acoplamiento.

Métodos de producción industrial: La producción industrial de inhibidores de p38 MAPK implica escalar las rutas sintéticas a la vez que se garantiza un alto rendimiento y pureza. Se emplean técnicas como la química de flujo continuo y la síntesis automatizada para optimizar la eficiencia de la producción .

Tipos de reacciones:

Oxidación: Los inhibidores de p38 MAPK pueden sufrir reacciones de oxidación, particularmente en posiciones susceptibles a la retirada de electrones.

Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales, como la reducción de grupos nitro a aminas.

Sustitución: Las reacciones de sustitución nucleofílica y electrófila son comunes en la síntesis y modificación de inhibidores de p38 MAPK.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, trióxido de cromo.

Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de sustitución: Agentes halogenantes, reactivos organometálicos.

Productos principales: Los productos principales formados a partir de estas reacciones son típicamente los inhibidores de p38 MAPK deseados con grupos funcionales específicos que mejoran su actividad biológica .

Aplicaciones Científicas De Investigación

Los inhibidores de p38 MAPK tienen una amplia gama de aplicaciones de investigación científica:

Química: Se utilizan como herramientas para estudiar la vía p38 MAPK y su papel en diversos procesos químicos.

Biología: Se emplean para investigar el papel de p38 MAPK en procesos celulares como la apoptosis, la diferenciación y la respuesta al estrés.

Medicina: Agentes terapéuticos potenciales para el tratamiento de enfermedades inflamatorias (por ejemplo, artritis reumatoide), trastornos neurodegenerativos (por ejemplo, enfermedad de Alzheimer) y ciertos tipos de cáncer.

Industria: Se utilizan en el desarrollo de nuevos fármacos y estrategias terapéuticas que se dirigen a la vía p38 MAPK

Mecanismo De Acción

Los inhibidores de p38 MAPK ejercen sus efectos uniéndose al sitio activo de la enzima p38 MAPK, impidiendo así su activación y la posterior fosforilación de los objetivos aguas abajo. Esta inhibición interrumpe la cascada de señalización, lo que lleva a una reducción en la producción de citocinas proinflamatorias como el factor de necrosis tumoral alfa e interleucina-6. Los objetivos moleculares y las vías implicadas incluyen la inhibición de la quinasa de proteínas activada por mitógenos quinasa (MKK) y la supresión de factores de transcripción como el factor nuclear-kappa B .

Compuestos similares:

SB203580: Un inhibidor de p38 MAPK conocido con una estructura de imidazol piridinilo.

VX-702: Un potente inhibidor de p38 MAPK con un núcleo de pirimidina.

BIRB 796: Un inhibidor de p38 MAPK altamente selectivo con una estructura de urea diarilica.

Comparación: Los inhibidores de p38 MAPK son únicos en su capacidad de dirigirse selectivamente a la vía p38 MAPK, que es crucial para las respuestas inflamatorias y al estrés. En comparación con otros inhibidores de quinasas, los inhibidores de p38 MAPK han mostrado promesa en el tratamiento de una amplia gama de enfermedades debido a su especificidad y potencia. los desafíos como la toxicidad y la falta de eficacia en los ensayos clínicos han limitado su uso generalizado .

Comparación Con Compuestos Similares

SB203580: A well-known p38 MAPK inhibitor with a pyridinyl imidazole structure.

VX-702: A potent p38 MAPK inhibitor with a pyrimidine core.

BIRB 796: A highly selective p38 MAPK inhibitor with a diaryl urea structure.

Comparison: p38 MAPK inhibitors are unique in their ability to selectively target the p38 MAPK pathway, which is crucial for inflammatory and stress responses. Compared to other kinase inhibitors, p38 MAPK inhibitors have shown promise in treating a wide range of diseases due to their specificity and potency. challenges such as toxicity and lack of efficacy in clinical trials have limited their widespread use .

Propiedades

IUPAC Name |

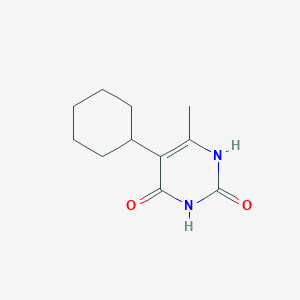

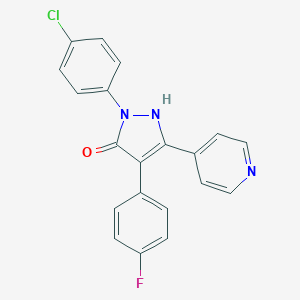

2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFN3O/c21-15-3-7-17(8-4-15)25-20(26)18(13-1-5-16(22)6-2-13)19(24-25)14-9-11-23-12-10-14/h1-12,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFBYHUKZSRPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

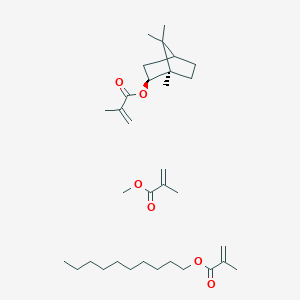

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B160797.png)